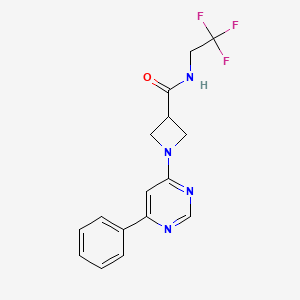

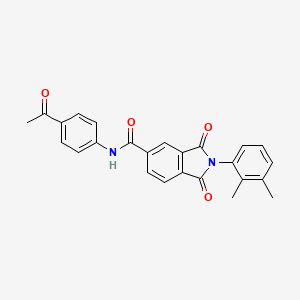

5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

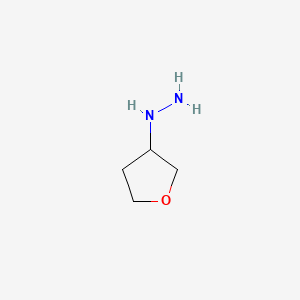

The compound "5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities. Triazole derivatives have been extensively studied due to their potential pharmacological properties, including antitumor, antiviral, and enzyme inhibition activities. The presence of amino, bromobenzyl, and fluorophenyl groups in the compound suggests that it may exhibit unique chemical behavior and biological activity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides with alkynes, a process that can be catalyzed by various metals, such as ruthenium. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates provides a method for creating triazole-based scaffolds, which can be further modified to produce biologically active compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been determined, revealing insights into the spatial arrangement of the substituents and the overall geometry of the molecule . These structural analyses are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including the Dimroth rearrangement, which can affect the regiochemistry of the compound . The reactivity of the amino group and the potential for substitution reactions at the bromobenzyl and fluorophenyl moieties also contribute to the chemical versatility of the compound. These reactions can be exploited to further modify the compound for specific biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The presence of electron-withdrawing groups, such as fluorine, can affect the acidity of the amino group, while the bromobenzyl group may contribute to the lipophilicity of the compound. These properties are important for determining the compound's behavior in biological systems and its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A significant area of research for compounds similar to 5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is in their potential as anticancer agents. Studies have explored the synthesis and evaluation of related triazole derivatives, demonstrating in vitro anticancer activity. For example, Bhat et al. (2004) synthesized a series of 1,2,4-triazolo[3,4-b]thiadiazoles starting from 4-amino-3-substituted-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, with some showing anticancer properties (Bhat et al., 2004). Additionally, the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structure, were reported by Hao et al. (2017), highlighting its effectiveness against certain cancer cell lines (Hao et al., 2017).

Peptidomimetics and Biologically Active Compounds

Research by Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylic acid as a molecule for the preparation of peptidomimetics or biologically active compounds. This study developed a protocol to overcome the Dimroth rearrangement issue, enabling the synthesis of compounds like HSP90 inhibitors (Ferrini et al., 2015).

Synthesis and Structural Studies

The synthesis and structural characterization of N‐(ferrocenylmethyl amino acid) fluorinated benzene‐carboxamide derivatives were reported by Butler et al. (2013), offering insight into potential anticancer agents and their mechanisms of action (Butler et al., 2013). Furthermore, Shukla et al. (2014) conducted a study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative, revealing various intermolecular interactions through crystallographic analysis (Shukla et al., 2014).

Eigenschaften

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(3-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFN5O/c17-11-4-1-3-10(7-11)9-23-15(19)14(21-22-23)16(24)20-13-6-2-5-12(18)8-13/h1-8H,9,19H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIVSNHPTOVAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromobenzyl)-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)

![4-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3007764.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)